Cas no 118040-79-2 (1-cyclohexylbut-3-en-2-ol)
1-cyclohexylbut-3-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclohexaneethanol, α-ethenyl-
- 1-cyclohexylbut-3-en-2-ol
- 118040-79-2
- SY504655
- MFCD23891072
- EN300-1235146
- AKOS018963757
- SCHEMBL8901183
- 1-cyclohexyl-but-3-en-2-ol
- SCHEMBL9450427
- XYPCFYDZWKTHRT-UHFFFAOYSA-N
- 1-cyclohexyl-3-buten-2-ol
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1-cyclohexylbut-3-en-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1235146-0.05g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 0.05g |
$780.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-0.1g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 0.1g |
$817.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-0.25g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 0.25g |
$855.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-0.5g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 0.5g |
$891.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-1.0g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 1g |
$928.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-2.5g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 2.5g |
$1819.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-5.0g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 5g |
$2692.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-10.0g |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 10g |
$3992.0 | 2023-06-08 | ||
| Enamine | EN300-1235146-50mg |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-1235146-100mg |
1-cyclohexylbut-3-en-2-ol |
118040-79-2 | 100mg |
$553.0 | 2023-10-02 |
1-cyclohexylbut-3-en-2-ol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1-cyclohexylbut-3-en-2-ol
Comprehensive Overview of 1-Cyclohexylbut-3-en-2-ol (CAS No. 118040-79-2): Properties, Applications, and Industry Insights
1-Cyclohexylbut-3-en-2-ol (CAS No. 118040-79-2) is a versatile organic compound with a unique molecular structure combining a cyclohexyl group and an unsaturated butenol moiety. This chiral alcohol has garnered significant attention in pharmaceutical intermediates, fragrance synthesis, and specialty chemical research due to its reactive allylic alcohol functionality. The compound's stereochemistry and functional group compatibility make it valuable for asymmetric synthesis, particularly in the development of flavor & fragrance ingredients and bioactive molecules.
Recent trends in green chemistry have amplified interest in 1-cyclohexylbut-3-en-2-ol as researchers explore its potential in catalytic hydrogenation and enantioselective transformations. Analytical techniques like GC-MS and NMR spectroscopy confirm its purity (>98% by HPLC), while its logP value (estimated 2.8) suggests moderate lipophilicity—a key consideration for drug delivery systems. The compound's boiling point (230-232°C at 760 mmHg) and vapor pressure (0.02 mmHg at 25°C) indicate stability under standard processing conditions.
In fragrance applications, 1-cyclohexylbut-3-en-2-ol contributes woody-herbaceous notes, often serving as a precursor for sandalwood analogs and terpenoid derivatives. Its structure-odor relationship has been extensively studied, with modifications to the cyclohexyl ring yielding novel scent profiles. The cosmetic industry values this compound for its compatibility with essential oil blends and fixative properties, answering growing consumer demand for long-lasting perfumes and natural-inspired aromas.
From a synthetic chemistry perspective, the hydroxyl group at C-2 position allows diverse derivatization, including esterification, ether formation, and oxidation to corresponding ketones. Recent patents highlight its use in preparing chiral ligands for asymmetric catalysis—a hot topic in organometallic chemistry research. The vinyl group at C-3 enables cross-coupling reactions, making it valuable for constructing carbon-carbon bonds in complex molecule synthesis.
Environmental and safety assessments confirm that 1-cyclohexylbut-3-en-2-ol exhibits low aquatic toxicity (EC50 >100 mg/L) and favorable biodegradability profiles. These characteristics align with industry shifts toward sustainable chemicals, particularly in eco-friendly fragrances and green solvents. Storage recommendations include amber glass containers under inert atmosphere to prevent radical polymerization of the alkene moiety, with typical shelf life exceeding 24 months at 2-8°C.
Market analysis reveals growing demand for 1-cyclohexylbut-3-en-2-ol in Asia-Pacific regions, driven by expansion in fine chemical production and aroma chemical manufacturing. Regulatory status varies by jurisdiction, with most regions classifying it as non-hazardous under standard GHS criteria. Analytical standards are available for quality control laboratories, supporting its adoption in GMP-compliant processes.
Future research directions may explore enzymatic resolution of racemic mixtures to access enantiopure forms, or its potential as a building block for biodegradable polymers. The compound's balance of hydrophobicity and reactivity continues to inspire innovations across material science, catalysis, and fragrance chemistry—addressing contemporary needs for multifunctional intermediates in sustainable chemical development.
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